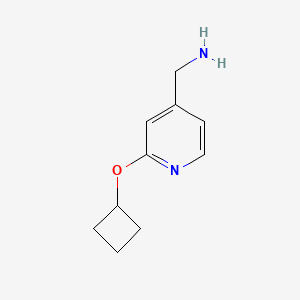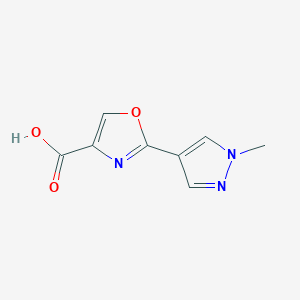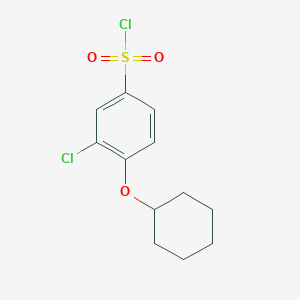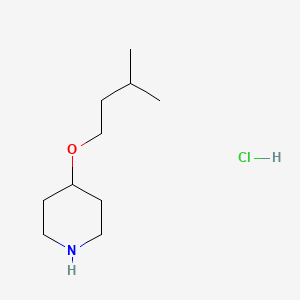
Clorhidrato de 4-(isopentiloxi)piperidina
Descripción general
Descripción
4-(Isopentyloxy)piperidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H21NO HCl and a molecular weight of 207.74 .
Molecular Structure Analysis
The molecular structure of 4-(Isopentyloxy)piperidine hydrochloride consists of a piperidine ring with an isopentyloxy group attached .Aplicaciones Científicas De Investigación
Agente anticancerígeno
Clorhidrato de 4-(isopentiloxi)piperidina: puede tener aplicaciones potenciales como agente anticancerígeno. Los derivados de piperidina se han estudiado por su capacidad de actuar contra varios tipos de cáncer, como el cáncer de mama, próstata, colon, pulmón y ovario . Se pueden usar solos o en combinación con otros fármacos para regular las vías de señalización cruciales esenciales para el establecimiento de cánceres, incluidas STAT-3, NF-κB, PI3k/Aκt y otras . Estos compuestos conducen a la inhibición de la migración celular y ayudan en el arresto del ciclo celular para inhibir la supervivencia de las células cancerosas.
Síntesis de productos farmacéuticos
Este compuesto es significativo en la síntesis de productos farmacéuticos. Las estructuras de piperidina son responsables de la creación de fármacos con un interés sustancial debido a sus propiedades farmacológicas . La parte de piperidina es una estructura común que se encuentra en muchos agentes terapéuticos, y sus derivados se sintetizan para diversas aplicaciones medicinales.
Bio-potenciadores
Los derivados de piperidina como el This compound podrían servir como bio-potenciadores. Pueden estimular la actividad de las moléculas de fármacos a través de diferentes rutas mejorando la biodisponibilidad del fármaco a través de la membrana. Esta mejora aumenta el efecto del fármaco a través de la interacción conformacional y funciona como un receptor de fármacos .
Actividad antiinflamatoria
El compuesto puede exhibir actividad antiinflamatoria. Los derivados de piperidina se han asociado con beneficios para la salud, particularmente contra afecciones crónicas como la reducción de la resistencia a la insulina y la corrección de la esteatosis hepática . Estas propiedades sugieren que el This compound podría utilizarse en el tratamiento de enfermedades inflamatorias.
Reactivo para la síntesis
This compound: puede usarse como reactivo para la síntesis de varios compuestos. Por ejemplo, puede participar en la síntesis de compuestos de quinolina y selenio, ligandos periféricos del receptor 5-HT3 de serotonina y derivados de ftalazinona como inhibidores de la fosfodiesterasa 4 de aplicación tópica .
Investigación de derivados de piperidina
El compuesto también es importante en la investigación de derivados de piperidina. La literatura científica reciente se ha centrado en reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina, que son cruciales para el desarrollo de nuevos productos farmacéuticos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Piperidine and its derivatives are known to interact with various targets in the body. For instance, they have been found to have anticancer potential and can act on several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
Piperidine has been described to activate signaling pathways like NF-κB, PI3k/Akt etc. which are involved in cancer progression . It’s also known to induce apoptosis through a caspase-dependent pathway .
Biochemical Pathways
Piperidine and its derivatives can affect various biochemical pathways. For example, they have been found to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., which are involved in cancer progression .
Result of Action
The molecular and cellular effects of piperidine and its derivatives can vary depending on the specific compound and the biological context. For instance, they have been found to have anticancer effects, and can induce apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
4-(Isopentyloxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of 4-(Isopentyloxy)piperidine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-(Isopentyloxy)piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Isopentyloxy)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Isopentyloxy)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Isopentyloxy)piperidine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-(Isopentyloxy)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting cell growth . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
4-(Isopentyloxy)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, it can influence the production and degradation of other metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Isopentyloxy)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its efficacy and toxicity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
4-(Isopentyloxy)piperidine hydrochloride is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is important for the compound’s role in biochemical reactions and its overall impact on cellular function.
Propiedades
IUPAC Name |
4-(3-methylbutoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMOQRCTBDWJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







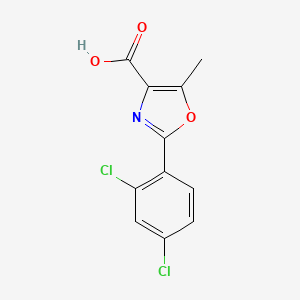
![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)



![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)
